molecular formula C25H21ClFN3O2S B2907706 3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE CAS No. 866895-39-8

3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE

Cat. No.: B2907706
CAS No.: 866895-39-8
M. Wt: 481.97
InChI Key: HPYSONHXEPJTIW-UHFFFAOYSA-N
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Description

This compound (Mol. Formula: C₂₅H₂₁ClFN₃O₂S; Mol. Weight: 481.97) features a quinoline core substituted at position 3 with a 4-chlorobenzenesulfonyl group and at position 4 with a 4-(4-fluorophenyl)piperazinyl moiety. Its structural uniqueness lies in the para-substituted halogenated aryl groups, which influence electronic and steric properties.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN3O2S/c26-18-5-11-21(12-6-18)33(31,32)24-17-28-23-4-2-1-3-22(23)25(24)30-15-13-29(14-16-30)20-9-7-19(27)8-10-20/h1-12,17H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYSONHXEPJTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The quinoline core can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can lead to sulfone derivatives, while reduction of the quinoline core can yield tetrahydroquinoline derivatives .

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

a. 3-(4-Chlorobenzenesulfonyl)-4-[4-(2-Fluorophenyl)piperazin-1-yl]quinoline
  • Key Difference : The fluorophenyl group on the piperazine is ortho-substituted (2-fluoro) instead of para (4-fluoro).
  • Molecular weight is identical (481.97), but dipole moments and solubility may differ due to altered symmetry .
b. 4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline
  • Structure : Replaces the sulfonyl group with a carbonyl linker and adds methyl substituents.
  • Impact : The carbonyl group reduces electronegativity compared to sulfonyl, affecting hydrogen-bonding capacity. Methyl groups enhance lipophilicity (Mol. Weight: 455.99) but may reduce metabolic stability .

Variations in the Sulfonyl Group

a. 3-(4-Fluorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline (8d)
  • Structure: Substitutes 4-chlorophenylsulfonyl with 4-fluorophenylsulfonyl and uses a methylpiperidine-amino group at position 6.
  • Impact: Fluorine’s smaller atomic radius and higher electronegativity compared to chlorine may enhance metabolic resistance but reduce steric bulk. The piperidine-amino group introduces basicity, influencing pharmacokinetics (Mol. Weight: 441.49) .
b. 3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline (C769-1130)
  • Structure : Lacks the 4-chloro substituent on the benzenesulfonyl group.
  • Impact: Absence of chlorine reduces molecular weight (447.53 vs.

Modifications to the Quinoline Core

a. 7-Chloro-4-(piperazin-1-yl)quinoline
  • Impact : Lower molecular weight (279.76) and fewer substituents increase synthetic accessibility but limit selectivity in biological targeting .
b. 2-(4-Methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]quinoline
  • Structure : Replaces sulfonyl with a carbonyl-piperazine linkage and adds a methylphenyl group.
  • Impact : The carbonyl-piperazine linkage may facilitate intramolecular hydrogen bonding, altering conformational dynamics. Methylphenyl enhances hydrophobicity (Mol. Weight: 407.51) .

Anticancer Activity

  • Analog: 4-(3-((2-(4-Chlorophenyl)-6-(4-methoxyphenyl)quinolin-4-yl)oxy)propyl)morpholine (20b) Activity: Exhibits IC₅₀ values of 1.2–3.8 μM against colorectal (DLD-1), breast (MCF-7), and cervical (HeLa) cancer cell lines. Comparison: The target compound’s sulfonyl group may enhance apoptosis induction compared to morpholine-linked analogs, though direct data are unavailable .

Absorption and Electronic Properties

  • Analog: 1-(4-Fluorophenyl)-3,4-diphenylpyrazolo[3,4-b]quinoline Finding: Fluorine’s position (para vs. meta/ortho) has minimal impact on UV-Vis absorption spectra. Inference: The target compound’s 4-fluorophenyl group likely preserves π-π stacking interactions without significantly altering electronic transitions .

Tabulated Comparison of Key Analogs

Compound Name Substituents (Quinoline) Mol. Weight Key Feature Potential Application
Target Compound 3-ClPhSO₂, 4-(4-FPh-piperazine) 481.97 Para-halogenated sulfonyl/piperazine CNS disorders, Anticancer
3-(4-Fluorophenylsulfonyl)-8-(1-methylpiperidin-4-ylamino)quinoline (8d) 3-FPhSO₂, 8-Me-piperidine 441.49 Fluorinated sulfonyl, basic piperidine Kinase inhibition
4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-3-methyl-2-(4-methylphenyl)quinoline 3-Me, 4-ClPh-piperazine-carbonyl 455.99 Carbonyl linker, methyl groups Antibacterial
7-Chloro-4-(piperazin-1-yl)quinoline 7-Cl, 4-piperazine 279.76 Minimal substituents Antimalarial lead optimization

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